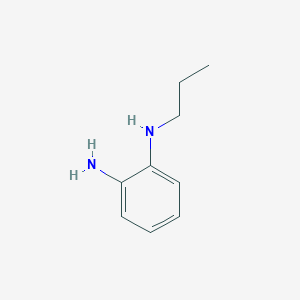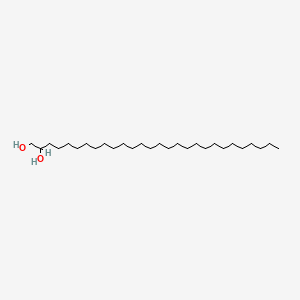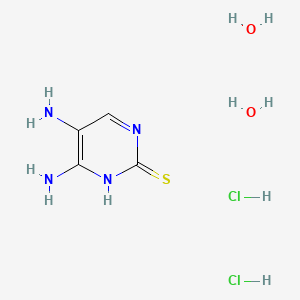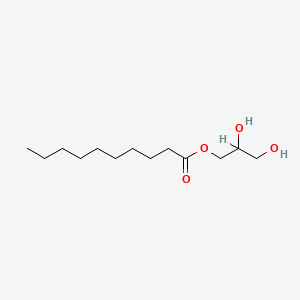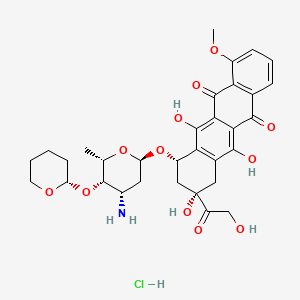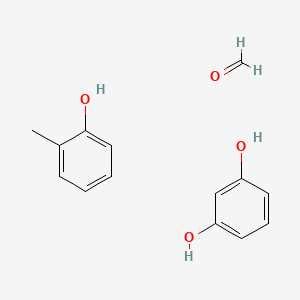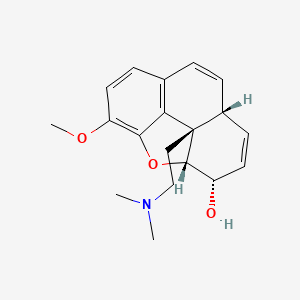![molecular formula C18H14ClN5O2 B1228323 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)
6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone is a member of triazoles.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Anticancer Activity
The compound closely related to 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone has been synthesized and its crystal structure analyzed. It demonstrates moderate anticancer activity, highlighting its potential in cancer research and treatment (Lu Jiu-fu et al., 2015).
Potential Antiasthma Agents
Triazolo[1,5-c]pyrimidines, a class to which the compound belongs, have been identified as active mediator release inhibitors, indicating potential as antiasthma agents. These findings suggest a role in respiratory disease treatment (J. Medwid et al., 1990).
Reaction Mechanisms and Structural Analysis
Studies have explored the reaction mechanisms leading to triazolo[4,3-a]pyrimidines, offering insight into the compound's chemical behavior and structural properties. This research contributes to understanding the compound's synthesis and potential modifications (E. A. Lashmanova et al., 2019).
Antimicrobial Activities
Research has indicated that derivatives of triazolo[1,5-c]pyrimidinone exhibit antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Fatma El Mariah, 2009).
Synthesis and Antimicrobial Screening
Synthesis processes for triazole derivatives, including methods relevant to 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone, have been developed. These compounds have been screened for their antimicrobial properties, showing promise in this field (H. Bektaş et al., 2007).
Platelet Activating Factor Antagonism
Research involving similar compounds has focused on their role as platelet activating factor (PAF) antagonists. This suggests potential applications in cardiovascular research and therapy (C. Celma, 1994).
Microwave-Assisted Synthesis
Efficient microwave-assisted synthesis methods have been developed for triazolo[4,3a]pyrimidine derivatives. These methods may be applicable to the synthesis of 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone, enabling quicker and more efficient production (V. A. Divate et al., 2014).
Antimalarial Effects
Studies have shown that certain triazolopyrimidines exhibit antimalarial effects. This suggests the possibility of similar properties in 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone, which could contribute to malaria treatment research (L. M. Werbel et al., 1973).
Herbicidal Activity
Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and found to possess excellent herbicidal activity. This points to potential agricultural applications of similar compounds (M. Moran, 2003).
Mass Spectrometry Analysis
Mass spectrometry techniques have been applied to analyze and understand the fragmentation pattern of related compounds. This research can provide insights into the molecular structure and behavior of 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone (C. Celma, 1994).
Eigenschaften
Produktname |
6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone |
|---|---|
Molekularformel |
C18H14ClN5O2 |
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
6-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H14ClN5O2/c1-26-14-7-4-6-13(9-14)24-17-16(21-22-24)18(25)23(11-20-17)10-12-5-2-3-8-15(12)19/h2-9,11H,10H2,1H3 |
InChI-Schlüssel |
DKEADSCJUXYXOE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4Cl)N=N2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



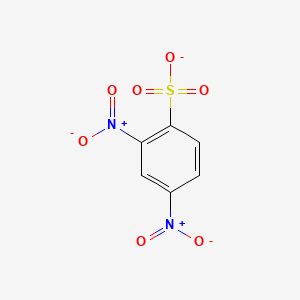
![N'-(5-bromo-2-oxo-3-indolyl)-2-[2-(trifluoromethyl)-1-benzimidazolyl]acetohydrazide](/img/structure/B1228244.png)
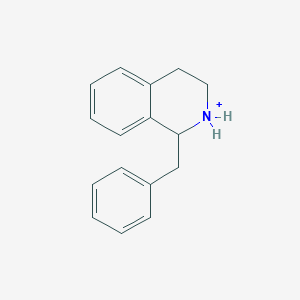
![2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)
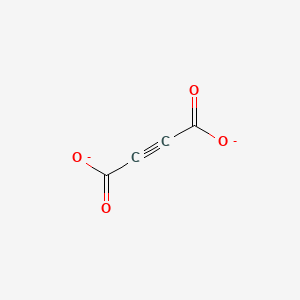
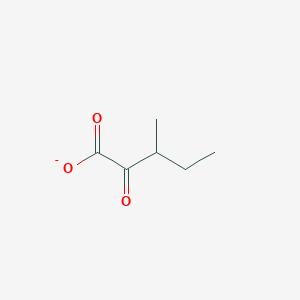
![8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione](/img/structure/B1228250.png)
